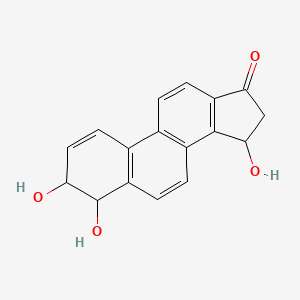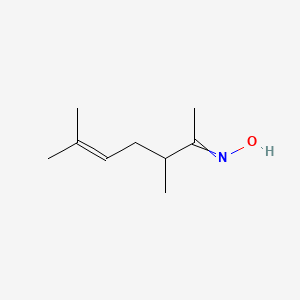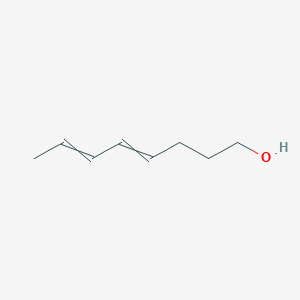
4,6-Octadien-1-ol, (4E,6E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Octadien-1-ol, (4E,6E)- is an organic compound with the molecular formula C8H14O and a molecular weight of 126.2 g/mol . It is characterized by the presence of two double bonds in the 4th and 6th positions of the octadien-1-ol chain, both in the E configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Octadien-1-ol, (4E,6E)- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-butadiene with formaldehyde in the presence of a catalyst to form the intermediate 4,6-octadienal. This intermediate is then reduced to 4,6-Octadien-1-ol, (4E,6E)- using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of 4,6-Octadien-1-ol, (4E,6E)- typically involves large-scale chemical processes that ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Octadien-1-ol, (4E,6E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,6-octadienal or further to 4,6-octadienoic acid.
Reduction: Reduction of the compound can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are used for substitution reactions.
Major Products Formed
Oxidation: 4,6-Octadienal, 4,6-Octadienoic acid
Reduction: Saturated alcohols
Substitution: Halides, esters
Wissenschaftliche Forschungsanwendungen
4,6-Octadien-1-ol, (4E,6E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4,6-Octadien-1-ol, (4E,6E)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Octadien-3-ol, 3,7-dimethyl-: This compound has a similar structure but with different functional groups and positions of double bonds.
4,6-Octadien-3-one, 1-phenyl-: This compound has a phenyl group attached to the octadien chain, giving it different chemical properties
Eigenschaften
CAS-Nummer |
80106-30-5 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
octa-4,6-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-5,9H,6-8H2,1H3 |
InChI-Schlüssel |
YGBJEJWGTXEPQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


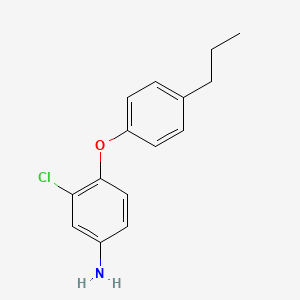

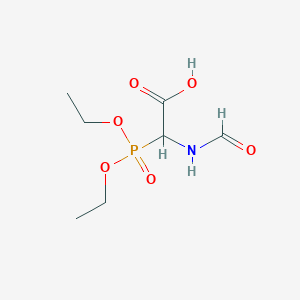

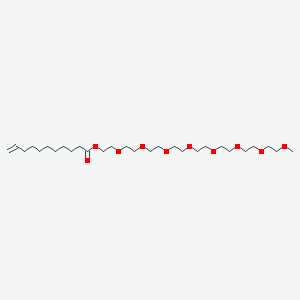
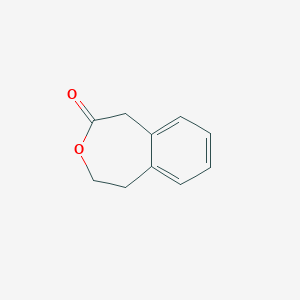
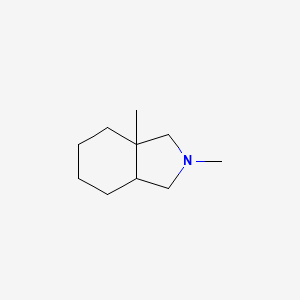
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
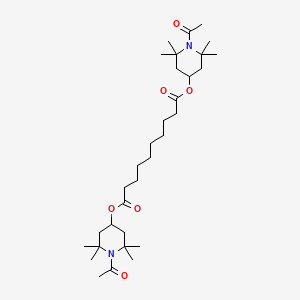
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
